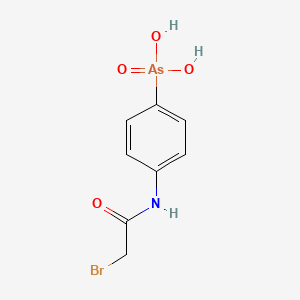
4-(2-bromoacetylamino)benzenearsonic acid
Übersicht
Beschreibung
4-(2-bromoacetylamino)benzenearsonic acid, also known by its chemical name 4-Bromo-2-nitrobenzenamine, is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the amino group is substituted with a bromine atom and a nitro group. This compound is of interest due to its applications in various chemical reactions and its potential use in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrobenzenamine typically involves the nitration of 4-bromoaniline. The process begins with the bromination of aniline to produce 4-bromoaniline, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-nitrobenzenamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination and nitration steps are carried out in sequence, followed by purification processes such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-nitrobenzenamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Bromo-1,2-phenylenediamine.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-nitrobenzenamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-nitrobenzenamine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-nitrobenzenamine can be compared with other similar compounds such as:
4-Chloro-2-nitrobenzenamine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activities.
2-Nitroaniline: Lacks the bromine substituent, leading to different chemical properties and reactivity.
4-Bromoaniline: Lacks the nitro group, resulting in different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
51146-91-9 |
|---|---|
Molekularformel |
C8H9AsBrNO4 |
Molekulargewicht |
337.99 g/mol |
IUPAC-Name |
[4-[(2-bromoacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H9AsBrNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15) |
InChI-Schlüssel |
VATIUZAZSWNDAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CBr)[As](=O)(O)O |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CBr)[As](=O)(O)O |
Synonyme |
N-(bromoacetyl)-4-arsanilic acid N-(bromoacetyl)-para-arsanilic acid NBAAA p-bromoacetylarsanilic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














